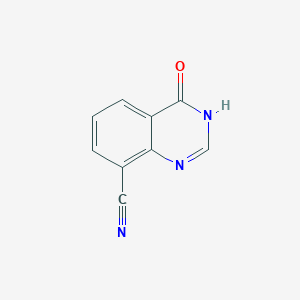

4-Hydroxyquinazoline-8-carbonitrile

Overview

Description

4-Hydroxyquinazoline-8-carbonitrile (CAS# 663194-04-5) is a useful research chemical . It has a molecular weight of 171.16 and a molecular formula of C9H5N3O .

Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string: C1=CC(=C2C(=C1)C(=O)NC=N2)C#N . The InChI string is InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxyquinazoline-8-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a biomarker of tumor proliferation and is highly expressed in many human tumor cell lines .

Mode of Action

This compound, as a small molecule tyrosine kinase inhibitor, interacts with EGFR . It binds to EGFR specifically, causing specific death of specific tumor cells and leaving other cells unaffected .

Biochemical Pathways

The compound affects the Poly (ADP-ribose) polymerase (PARP) pathway . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . The compound dose-dependently suppresses the intracellular PAR formation and enhances the γH2AX aggregation .

Result of Action

The compound has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It stimulates the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that the compound significantly suppressed tumor growth .

Advantages and Limitations for Lab Experiments

The advantages of using 4-Hydroxyquinazoline-8-carbonitrile in lab experiments include its high yield synthesis, and its potential applications in drug discovery and development. However, the limitations of this compound include its potential toxicity and its limited solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 4-Hydroxyquinazoline-8-carbonitrile. One potential direction is the further exploration of its potential applications in drug discovery and development, particularly in the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for the production of this compound may lead to its increased use in various fields, including materials science and agrochemicals. Finally, the investigation of the mechanism of action of this compound may lead to the development of new therapeutic targets for the treatment of various diseases.

Scientific Research Applications

4-Hydroxyquinazoline-8-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including antitumor, antibacterial, antifungal, and antiviral activities. Additionally, this compound has been reported to exhibit inhibitory activity against various enzymes, such as tyrosine kinase, which makes it a potential target for the treatment of cancer and other diseases.

Safety and Hazards

4-Hydroxyquinazoline-8-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

4-oxo-3H-quinazoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQABABXGUUNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697394 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

663194-04-5 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

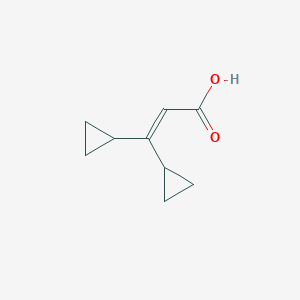

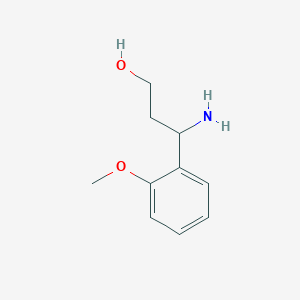

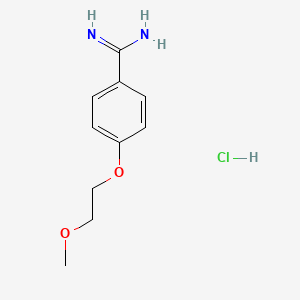

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)